molecular formula C17H18N2O5 B2572203 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea CAS No. 2309749-57-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea

Cat. No.: B2572203
CAS No.: 2309749-57-1
M. Wt: 330.34
InChI Key: IHELYENVWORABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea is a synthetic urea derivative characterized by two distinct heterocyclic moieties: a benzo[d][1,3]dioxole (benzodioxole) ring and a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran system. The benzodioxole group is a common pharmacophore in bioactive molecules, often associated with metabolic stability and receptor binding . Urea linkages, as seen here, are frequently utilized in medicinal chemistry to enhance solubility and modulate target affinity .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c20-16(19-11-3-4-14-15(8-11)24-10-23-14)18-9-17(21)6-1-2-13-12(17)5-7-22-13/h3-5,7-8,21H,1-2,6,9-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHELYENVWORABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)NC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a tetrahydrobenzofuran group. This unique combination may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on multiple pharmacological aspects:

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of hydroxyl groups in the tetrahydrobenzofuran moiety enhances the scavenging ability against free radicals. Studies show that derivatives of benzofuran can inhibit oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

2. Antifungal Activity

Benzofuran derivatives have been reported to possess antifungal properties against various strains. The compound's structure may enhance membrane permeability, allowing for better interaction with fungal cells. In vitro studies have demonstrated its effectiveness against fungi such as Candida and Aspergillus species .

3. Neuroprotective Effects

Preliminary findings suggest that this compound may exhibit neuroprotective effects by modulating pathways involved in neurodegeneration. Similar compounds have been shown to inhibit phosphodiesterase (PDE) activity, which is crucial for maintaining neuronal health and function .

The mechanisms underlying the biological activities of this compound are not yet fully elucidated but may involve:

  • Inhibition of Oxidative Stress : By scavenging free radicals and enhancing antioxidant enzyme activity.
  • Membrane Interaction : Facilitating the disruption of fungal cell membranes leading to cell death.
  • Modulation of Neurotransmitter Systems : Potentially influencing pathways related to neuroprotection.

Case Studies and Research Findings

StudyFocusFindings
Antioxidant ActivitySignificant reduction in oxidative stress markers in cell cultures treated with similar compounds.
Antifungal EfficacyEffective against Candida spp., with minimal cytotoxicity to human cells observed.
Neuroprotective PropertiesCompounds demonstrated protective effects in models of neurotoxicity induced by corticosterone.

Scientific Research Applications

Modulation of ATP-Binding Cassette Transporters

One of the notable applications of this compound is its role as a modulator of ATP-binding cassette (ABC) transporters. ABC transporters are integral membrane proteins that play crucial roles in the transport of various molecules across cellular membranes. The compound has been investigated for its potential to enhance the efficacy of drugs by improving their absorption and distribution in the body, particularly in treating conditions like cystic fibrosis .

Anticancer Activity

Research indicates that derivatives of benzo[d][1,3]dioxole compounds exhibit anticancer properties. The presence of the dioxole moiety in this compound may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis. Studies have shown that similar compounds can disrupt cellular signaling pathways involved in cancer progression .

Neuroprotective Effects

The structure of this compound suggests potential neuroprotective effects. Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Chemical Properties

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea involves multiple steps that include the formation of the benzo[d][1,3]dioxole structure followed by the introduction of the tetrahydrobenzofuran moiety. This multi-step synthesis allows for the fine-tuning of chemical properties to enhance biological activity.

Case Study 1: Cystic Fibrosis Treatment

A study highlighted the effectiveness of compounds similar to this compound in modulating ABC transporters for cystic fibrosis treatment. The results demonstrated improved drug delivery and absorption rates in cellular models .

Case Study 2: Anticancer Research

Another research effort focused on evaluating the anticancer properties of benzo[d][1,3]dioxole derivatives. The findings showed significant inhibition of tumor growth in vitro and in vivo models when treated with compounds containing similar structural motifs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Key Features Functional Differences vs. Target Compound Potential Applications References
1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one Benzodioxole + ketone + ethylamine side chain Lacks urea and tetrahydrobenzofuran; amine vs. urea linkage Psychoactive/stimulant analogs
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid Difluorobenzodioxole + cyclopropane carboxamide + pyridine-benzoic acid Fluorinated benzodioxole; carboxamide vs. urea linkage Patent-listed therapeutic agent (unspecified)
(3S,4R)-4-[(R)-Benzo[d][1,3]dioxol-5-yl(hydroxy)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]dihydrofuran-2(3H)-one Benzodioxole + dihydrofuran-2-one + trimethoxyphenyl Lactone ring vs. urea; additional methoxy groups Intermediate in chemoenzymatic synthesis
Sesamolin (5-(((1R,3aR,4S,6aR)-4-(Benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)oxy)benzo[d][1,3]dioxole) Dual benzodioxole + hexahydrofurofuran Fused furan systems; lacks urea or hydroxyl-methyl groups Natural product with antioxidant properties

1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one

This compound shares the benzodioxole core but replaces the urea-tetrahydrobenzofuran system with a ketone and ethylamine side chain . Its structural similarity to cathinone derivatives suggests possible central nervous system activity, contrasting with the target compound’s urea-based design for enhanced solubility and target specificity.

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid

This patented compound features a difluorinated benzodioxole ring, which enhances metabolic stability and lipophilicity compared to the non-fluorinated target compound . The cyclopropane carboxamide and pyridine-benzoic acid moieties introduce steric bulk and acidity, diverging from the urea’s neutral hydrogen-bonding capability. Such modifications are typical in kinase inhibitors or protease-targeting drugs, suggesting divergent therapeutic applications.

(3S,4R)-4-[(R)-Benzo[d][1,3]dioxol-5-yl(hydroxy)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]dihydrofuran-2(3H)-one

As a dihydrofuran-2-one derivative, this compound serves as a synthetic intermediate in podophyllotoxin analogs . The lactone ring and trimethoxyphenyl group contrast with the target compound’s urea and hydroxyl-methyltetrahydrobenzofuran, highlighting differences in reactivity (e.g., lactone hydrolysis vs. urea stability). Such structural variations influence bioavailability and mechanism of action.

Sesamolin

A natural lignan with dual benzodioxole and fused furan systems, sesamolin lacks the urea or hydroxyl-methyl substituents of the target compound . Its rigid hexahydrofurofuran structure enhances oxidative stability, making it a potent antioxidant. The absence of polar functional groups like urea limits its utility in aqueous environments but improves lipid solubility, underscoring divergent design priorities.

Research Implications and Limitations

While the provided evidence lacks direct pharmacological or toxicological data for this compound, structural comparisons suggest:

  • Challenges: Non-fluorinated benzodioxole may reduce metabolic stability compared to fluorinated analogs (e.g., ).
  • Opportunities : Hybridization with sesamolin’s fused furan systems or fluorinated benzodioxole motifs could optimize pharmacokinetics.

Further studies are required to validate these hypotheses and explore specific biological targets.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound to achieve high purity and yield?

To optimize synthesis, employ statistical Design of Experiments (DoE) methodologies such as factorial design or response surface methodology. These approaches systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios) to identify optimal conditions while minimizing experimental runs. For example, a central composite design could resolve non-linear relationships between variables. Evidence from similar benzodioxole-urea derivatives shows that reaction temperatures between 60–80°C and polar aprotic solvents (e.g., DMF) enhance coupling efficiency . Post-synthesis, use preparative HPLC with C18 columns and gradient elution (e.g., water:acetonitrile) to isolate the target compound from structurally similar impurities .

Q. How can spectroscopic techniques resolve structural ambiguities arising from overlapping signals in NMR spectra?

Use 2D NMR techniques (e.g., HSQC, HMBC) to assign protons and carbons unambiguously. For instance, HMBC correlations between the urea carbonyl (δ ~160 ppm) and adjacent methylene protons (δ ~3.5–4.0 ppm) can confirm connectivity. If impurities persist (e.g., 2% isomerization noted in related compounds ), combine GC-MS and high-resolution mass spectrometry (HRMS) to validate molecular integrity. Cross-reference experimental data with computational simulations (e.g., DFT-predicted chemical shifts) to resolve conflicting assignments.

Q. What purification methods are effective for separating stereoisomers or regioisomers formed during synthesis?

Chiral stationary phase chromatography (e.g., Chiralpak IA/IB) is ideal for enantiomer separation. For diastereomers, optimize normal-phase silica gel chromatography with hexane:ethyl acetate gradients. If solubility permits, crystallization in ethanol/water mixtures can selectively isolate the desired isomer. Monitor purity via HPLC-UV/ELSD with a diode array detector (DAD) to detect trace impurities (<0.5%) .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways and intermediate stability for this compound?

Apply density functional theory (DFT) to model reaction mechanisms, such as urea bond formation. For example, calculate activation energies for nucleophilic attack at the carbonyl group under varying conditions. Tools like Gaussian or ORCA can simulate transition states and intermediate geometries. Integrate machine learning (ML) models trained on reaction databases to predict side products, such as benzofuran ring-opening under acidic conditions . Validate predictions with experimental kinetics (e.g., in situ FTIR monitoring).

Q. What strategies address discrepancies between theoretical and experimental molecular weights observed in HRMS data?

Systematically evaluate potential sources:

  • Isotopic patterns : Confirm natural abundance deviations (e.g., chlorine or bromine adducts).
  • Adduct formation : Use soft ionization methods (e.g., ESI+) and compare with calculated [M+H]+/[M+Na]+ peaks.
  • Degradation : Perform stability studies under accelerated conditions (40°C/75% RH) to identify hydrolysis or oxidation products. For example, a 0.5 Da mass shift may indicate dehydroxylation .

Q. How can the compound’s stability in biological matrices be assessed for pharmacological studies?

Use accelerated stability testing in simulated physiological conditions (e.g., PBS at pH 7.4, 37°C). Monitor degradation via LC-MS/MS over 72 hours. For oxidative stability, incubate with liver microsomes and quantify metabolites. If instability is observed (e.g., benzodioxole ring cleavage), modify the formulation using cyclodextrin encapsulation or PEGylation .

Q. What crystallographic techniques resolve low diffraction quality caused by molecular flexibility?

Employ low-temperature crystallography (100 K) to reduce thermal motion. If crystallization fails, use powder XRD paired with solid-state NMR to infer packing motifs. For co-crystallization, screen counterions (e.g., trifluoroacetate) or additives (e.g., crown ethers) to stabilize the lattice. Evidence from benzofuran derivatives suggests that slow evaporation from DMSO:methanol mixtures improves crystal quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.